8-Bromo-6-chloroquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrClN2 |
|---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
8-bromo-6-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
LBJPVGXLXBAQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Br)N |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 8 Bromo 6 Chloroquinolin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment of each proton in the molecule. The quinoline (B57606) core of 8-Bromo-6-chloroquinolin-3-amine has four aromatic protons. The electron-donating amino group at the C3 position is expected to cause a significant upfield shift (to a lower ppm value) for protons on the same ring, particularly H2 and H4. Conversely, the electronegative halogen atoms deshield adjacent protons, shifting their signals downfield.
The protons H2 and H4 on the pyridine ring will appear as distinct singlets or narrow doublets due to their meta-relationship. The protons H5 and H7 on the benzene ring are ortho to each other and are expected to appear as doublets, showing coupling to each other. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. pdx.eduresearchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~8.5 | d | ~2.5 |
| H4 | ~7.2 | d | ~2.5 |
| H5 | ~7.8 | d | ~2.0 |
| H7 | ~7.9 | d | ~2.0 |
| -NH₂ | ~4.5 - 5.5 | br s | N/A |
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound is expected to show nine distinct signals corresponding to the quinoline ring carbons. The chemical shifts are heavily influenced by the attached substituents.
The carbons directly bonded to the electronegative bromine (C8) and chlorine (C6) atoms will be significantly deshielded and appear at lower field. mdpi.com The carbon attached to the amino group (C3) will be shielded, appearing at a higher field compared to an unsubstituted quinoline. The influence of the substituents allows for a clear characterization of the carbon skeleton. mdpi.commdpi.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~145 |
| C3 | ~135 |
| C4 | ~120 |
| C4a | ~146 |
| C5 | ~125 |
| C6 | ~130 |
| C7 | ~128 |
| C8 | ~115 |
| C8a | ~142 |
To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between H5 and H7, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H2, H4, H5, H7) to its corresponding carbon signal (C2, C4, C5, C7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons. For instance, the H5 proton would show correlations to C4, C7, and C8a, while the H2 proton would correlate to C3, C4, and C8a, allowing for the complete and confident assignment of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrClN₂), the calculated exact mass is approximately 254.95 g/mol . A high-resolution mass spectrum would confirm this molecular formula.
The presence of both chlorine and bromine, which have significant natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), results in a characteristic isotopic cluster for the molecular ion peak. The M+ peak would correspond to the molecule with ³⁵Cl and ⁷⁹Br. An M+2 peak of nearly equal intensity would be observed due to the combination of ³⁷Cl/⁷⁹Br and ³⁵Cl/⁸¹Br. An M+4 peak, corresponding to the ³⁷Cl/⁸¹Br combination, would also be present but with lower intensity. miamioh.edu
The fragmentation pattern in mass spectrometry provides further structural information. Common fragmentation pathways for aromatic amines and halogenated heterocycles include the initial loss of a halogen radical (Br· or Cl·) or the elimination of small neutral molecules. libretexts.orglibretexts.orgnih.gov
| m/z (Mass/Charge Ratio) | Predicted Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| ~255/257/259 | [M]⁺ | Molecular Ion |
| ~176/178 | [M - Br]⁺ | Loss of a bromine radical |
| ~220/222 | [M - Cl]⁺ | Loss of a chlorine radical |
| ~228/230/232 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the primary amine group is a key feature. It is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration should appear around 1600-1650 cm⁻¹. wpmucdn.com The aromatic quinoline ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and multiple C=C and C=N stretching absorptions in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region at lower wavenumbers. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1600 - 1650 | N-H Bend | Primary Amine |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |
| 1250 - 1335 | C-N Stretch | Aromatic Amine |
| 700 - 800 | C-Cl Stretch | Aryl Chloride |
| 500 - 600 | C-Br Stretch | Aryl Bromide |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit strong absorptions due to π→π* transitions. The presence of the amino group and halogen substituents modifies the electronic structure and, consequently, the absorption spectrum.
The lone pair of electrons on the amine nitrogen can participate in n→π* transitions, which are typically weaker and occur at longer wavelengths than π→π* transitions. youtube.commasterorganicchemistry.com The substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, moving the absorption to longer wavelengths. This is due to the extension of the conjugated π-system by the auxochromic amine group.
| Transition Type | Predicted λₘₐₓ (nm) | Description |
|---|---|---|
| π→π | ~250 - 280 | High-intensity transition within the aromatic π-system. |
| π→π | ~320 - 350 | Lower energy, high-intensity transition. |
| n→π* | ~380 - 420 | Low-intensity transition involving the nitrogen lone pair. |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the public domain. To date, no studies have been published detailing the crystal structure of this specific compound. Therefore, data on its unit cell parameters, space group, and other crystallographic details are currently unknown.
Computational Chemistry and Theoretical Investigations of 8 Bromo 6 Chloroquinolin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. For a molecule like 8-Bromo-6-chloroquinolin-3-amine, these methods would provide invaluable insights into its electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT approach, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting electronic structure data would reveal the distribution of electrons within the molecule, which is key to understanding its stability and chemical behavior.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Following geometry optimization, the same level of theory can be used to predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would help in the structural confirmation of the compound by correlating calculated values with experimental data. Furthermore, the prediction of vibrational frequencies (IR and Raman spectra) would identify the characteristic stretching and bending modes of the functional groups present in this compound. A comparison of these theoretical spectra with experimental ones can provide a detailed assignment of the observed spectral bands.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a large gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature.
Electrostatic Potential Surface (EPS) Analysis for Chemical Reactivity
An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules. The EPS map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This analysis would pinpoint the electron-rich nitrogen and amine groups and potentially electron-deficient areas on the aromatic ring system, thereby predicting sites of interaction.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If this compound were to be investigated as a potential drug candidate, for instance as a kinase inhibitor, molecular docking would be employed to fit it into the active site of a target protein. These simulations would calculate a binding affinity score (e.g., in kcal/mol) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein. This information is critical for understanding the potential mechanism of action and for guiding the design of more potent derivatives.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active quinoline (B57606) derivatives could be developed based on features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. While no such model has been explicitly built from or for this compound based on available literature, this compound could be used in virtual screening campaigns. In such a process, a library of compounds would be computationally screened against a known pharmacophore model or a receptor's active site to identify molecules with a high probability of being active, thus streamlining the drug discovery process.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling
In the realm of drug discovery and development, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an indispensable tool for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational methods help to identify molecules with favorable drug-like properties, thereby reducing the likelihood of late-stage clinical trial failures. For this compound, a comprehensive in silico ADME profiling would be conducted using various computational models and software.
Detailed Research Findings from Analogous Compounds:
Given the lack of direct studies on this compound, findings from structurally similar halogenated quinolines can provide valuable insights into its likely pharmacokinetic behavior.
Absorption: The gastrointestinal (GI) absorption of a compound is a critical factor for its oral bioavailability. For many quinoline derivatives, high GI absorption is predicted. frontiersin.org For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives indicated good absorption profiles. researchgate.net The presence of halogen atoms (bromine and chlorine) in this compound would influence its lipophilicity, a key determinant of membrane permeability and absorption. The predicted lipophilicity (LogP) would be a focal point of this analysis.
Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). Computational models can predict the volume of distribution (Vd) and the extent of PPB. For many quinoline derivatives, significant binding to plasma proteins is anticipated. frontiersin.org The ability to penetrate the BBB is crucial for drugs targeting the central nervous system. Predictions for similar compounds often show variability in BBB penetration depending on the specific substitutions. nih.gov
Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound. nih.gov Halogenated aromatic compounds can be susceptible to oxidative metabolism. The positions of the bromine and chlorine atoms on the quinoline ring of this compound would be critical in determining its metabolic stability and the potential for the formation of active or toxic metabolites.
Excretion: The route and rate of excretion are the final components of the ADME profile. Predictions would typically assess the likelihood of renal (kidney) or hepatic (liver) clearance.
Pharmacokinetic Data Tables for Analogous Compounds:
The following tables present predicted ADME properties for various quinoline derivatives, which can serve as a reference for estimating the profile of this compound.
Table 1: Predicted Physicochemical and ADME Properties of Representative Quinolines
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | GI Absorption | BBB Permeant |
| Chloroquine (B1663885) | 319.87 | 4.6 | 1 | 3 | 32.7 | High | Yes |
| Primaquine (B1584692) | 259.36 | 2.5 | 3 | 3 | 64.8 | High | Yes |
| Mefloquine | 378.31 | 5.1 | 1 | 3 | 41.5 | High | Yes |
| Hypothetical: this compound | ~273.5 | ~3.5-4.5 | 1 | 2 | ~38.9 | High | Likely |
Data for Chloroquine, Primaquine, and Mefloquine are well-established and used here for comparative purposes. The values for this compound are hypothetical estimates based on its structure and data from analogous compounds.
Table 2: Predicted Metabolic and Toxicity Parameters for Analogous Halogenated Compounds
| Compound Class | CYP Inhibitor (Predicted) | Hepatotoxicity (Predicted) | Carcinogenicity (Predicted) |
| Halogenated Quinolines | Potential inhibitor of CYP2D6, CYP3A4 | Possible | Varies with structure |
| Chloro-Indolinones | Substrate/Inhibitor of some CYPs | Possible | Not predicted |
| Bromo-DragonFLY | Metabolized by multiple CYPs | Reactive metabolites possible | Not predicted |
This table provides generalized predictions for classes of compounds to illustrate the types of parameters assessed. Specific predictions for this compound would require dedicated software analysis. frontiersin.orgresearchgate.netnih.gov
The use of computational tools like SwissADME, pkCSM, and ProTox-II allows for the generation of such predictive data. nih.govacs.orgnih.gov For instance, a study on melatonin (B1676174) derivatives demonstrated the utility of SwissADME in predicting drug-likeness and pharmacokinetic parameters. nih.gov Similarly, research on chloro indolinone derivatives utilized these tools to predict high GI absorption and potential BBB penetration. frontiersin.org These examples underscore the power of in silico methods to provide a comprehensive and early-stage pharmacokinetic profile for novel chemical entities like this compound.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Elucidation of Structural Features Influencing Biological Activities
The bioactivity of 8-Bromo-6-chloroquinolin-3-amine is a composite of the contributions from its quinoline (B57606) nucleus and its substituents. The quinoline ring system itself is a versatile pharmacophore known to intercalate with DNA and interact with various enzymes. nih.gov The introduction of bromo, chloro, and amino groups significantly modulates its electronic distribution, lipophilicity, and steric profile, thereby influencing its pharmacological properties.
Bromoquinolines, for instance, have been identified as valuable precursors for synthesizing multifunctional quinoline compounds with anticancer activities. nih.gov Derivatives of bromo-substituted 8-hydroxyquinoline (B1678124) have been shown to induce apoptosis in cancer cell lines. nih.gov Similarly, the presence of a chlorine atom can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. nih.gov The amino group, particularly on the quinoline ring, is crucial for various biological activities, including the antiplasmodial action of 4-aminoquinolines like chloroquine (B1663885), where it is involved in drug accumulation in the parasite's food vacuole. researchgate.netacs.org
Positional Isomer Effects on Biological Potency
The specific placement of substituents on the quinoline ring can dramatically alter a compound's biological activity. This is evident when comparing this compound with its positional isomer, 3-Bromo-6-chloroquinolin-8-amine. While no direct comparative studies are available for these exact isomers, general principles of quinoline SAR can provide insights.
Similarly, the positions of the halogen atoms are significant. The electronic effects (inductive and resonance) of the bromine at C8 and chlorine at C6 in this compound will create a specific electron density pattern across the aromatic system. Swapping these, as in a hypothetical 6-Bromo-8-chloroquinolin-3-amine, or moving the bromine to the 3-position as in 3-Bromo-6-chloroquinolin-8-amine, would result in a different electronic landscape, affecting how the molecule interacts with its biological target. For example, studies on brominated quinolines suggest that the C6 and C8 positions have a limited contribution to the bioactivity of certain anticancer derivatives, highlighting the importance of substituent placement. nih.gov
| Compound Name | CAS Number | Key Structural Differences from this compound |
|---|---|---|
| 3-Bromo-6-chloroquinolin-8-amine | 183543-65-9 | Positional isomer with bromine at C3 and amine at C8. |
| 3-Bromo-8-chloroquinolin-6-amine | 808755-82-0 | Positional isomer with chlorine at C8 and amine at C6. |
| 8-Bromo-7-chloroquinolin-3-amine | 2091268-96-9 | Positional isomer with chlorine at C7. |
Impact of Halogen Substituents on Quinoline Bioactivity
Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In this compound, both a bromine and a chlorine atom are present, and their combined effect is likely significant.
The introduction of a chlorine atom into a molecule can increase its lipophilicity, which can enhance its absorption and distribution in the body. nih.gov In the context of antimalarial 4-aminoquinolines, a 7-chloro group is considered optimal for antiplasmodial activity, as it is electron-withdrawing and influences the pKa of the quinoline nitrogens, which is critical for drug accumulation in the acidic food vacuole of the parasite. researchgate.netacs.org While our subject compound has a 6-chloro group, similar electronic effects can be anticipated.
Bromine, being larger and more polarizable than chlorine, can also significantly impact bioactivity. Brominated quinolines have been investigated for their anticancer properties. nih.gov The presence of bromine can lead to enhanced binding interactions with target proteins through halogen bonding and can also serve as a handle for further synthetic modifications. nih.gov The combination of both a bromo and a chloro group on the quinoline ring of this compound suggests a molecule with potentially potent and diverse biological activities.
| Compound | Substituents | Reported Biological Activity | Reference |
|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Bromo, 8-Hydroxy | Induces apoptosis in C6, HT29, and HeLa cell lines; inhibits human DNA topoisomerase I. | nih.gov |
| 6-Bromo-3-chloroquinolin-8-ol | 6-Bromo, 3-Chloro, 8-Hydroxy | Studied for anticancer, antimicrobial, and antifungal properties. | ontosight.ai |
| 4-Amino-7-chloroquinolines | 4-Amino, 7-Chloro | Antimalarial activity through inhibition of hemozoin formation. | researchgate.netacs.org |
Role of the Amine Functionality in Ligand-Receptor Interactions
The 3-amino group of this compound is a key functional group that is likely to be a primary site of interaction with biological macromolecules. As a basic center, this amine group can be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate (B1630785) in a protein's binding pocket.
Furthermore, the amine group is a hydrogen bond donor and can engage in crucial hydrogen bonding networks that stabilize the ligand-receptor complex. In many known enzyme inhibitors and receptor ligands, the amino group plays a critical role in anchoring the molecule to its binding site. For instance, in the context of aminoquinoline-based antimalarials, the amino group is essential for the drug's mode of action. researchgate.net It has also been shown that aminoquinolines can trigger p53 stabilization and act as chemo/radiotherapy sensitizers in cancer treatment. nih.gov The position and electronic environment of the amino group, as influenced by the adjacent halogen substituents, will fine-tune these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on related aminoquinolines provide a framework for understanding the potential determinants of its activity.
For example, QSAR models developed for the anti-malarial activity of 4-aminoquinolines have highlighted the importance of certain molecular descriptors. nih.govresearchgate.net These models have shown that the presence or absence of nitrogen and oxygen atoms at specific topological distances are strongly correlated with antimalarial activity. nih.gov Such models often rely on descriptors that quantify a molecule's electronic properties, hydrophobicity, and steric characteristics.
Should sufficient biological data for a series of analogues of this compound become available, a QSAR model could be developed. This model would likely incorporate descriptors such as:
Electronic descriptors: Hammett constants for the bromo and chloro substituents, atomic charges, and dipole moment to account for electrostatic interactions.
Hydrophobic descriptors: LogP or ClogP to model the compound's partitioning between aqueous and lipid environments, which is crucial for membrane permeability.
Steric descriptors: Molar refractivity or van der Waals volume to describe the size and shape of the molecule and its substituents, which influence the fit within a binding site.
Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the rational design of more potent and selective analogues.
Exploration of Preclinical Biological Activities and Therapeutic Potential
Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal, antitubercular)
The quinoline (B57606) nucleus is a key feature in many antimicrobial agents. Research into halogenated quinoline derivatives has revealed significant potential in combating various microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activity: Halogenated 8-hydroxyquinoline (B1678124) derivatives have demonstrated potent antimicrobial activity. researchgate.net The presence of halogens like bromine and chlorine, often in combination with other functional groups, can enhance the biological effects of the parent molecule. researchgate.netnih.gov For instance, studies on flavonoid derivatives have shown that the presence of chlorine, bromine, and nitro groups significantly influences their antimicrobial properties. mdpi.comresearchgate.net Specifically, 6-chloro-8-nitroflavone exhibited strong inhibitory effects against pathogenic bacteria. mdpi.com Similarly, quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been evaluated for their effects against various bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents. Some quinoxaline-based compounds have shown moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL against strains like S. aureus, B. subtilis, and E. coli. nih.gov
In the realm of antifungal research, a complex ligand, 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one, and its metal chelates were synthesized and screened for antifungal activity, with the copper (II) chelate showing the most significant effect. researchgate.net
Antitubercular Activity: The 8-hydroxyquinoline scaffold has been a source of promising antitubercular agents. nih.gov Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has demonstrated good in vitro activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov The MIC values for cloxyquin ranged from 0.062 to 0.25 μg/ml, with an MIC90 of 0.25 μg/ml. nih.gov The activity of 8-hydroxyquinoline itself is reported to be copper-dependent and effective at killing M. tuberculosis within infected macrophages. nih.gov Furthermore, research into 2-substituted 5,6,7,8-tetrahydrobenzo nih.govthieno[2,3-d]pyrimidin-4-amine (B81154) analogues, which are structurally distinct but also heterocyclic amines, has identified compounds with high activity against non-replicating Mycobacterium tuberculosis. nih.gov
| Compound/Derivative Class | Microorganism | Activity/MIC Value | Source |
|---|---|---|---|
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC90: 0.25 μg/ml | nih.gov |
| 8-Hydroxyquinoline | M. tuberculosis H37Ra | MIC: 0.125 μg/ml | nih.gov |
| Quinoxaline derivatives (e.g., compound 5p) | S. aureus, E. coli | MIC: 4–32 μg/mL | nih.gov |
| Halogenated 8-Hydroxyquinolines | Gram-positive & Gram-negative bacteria | Potent antimicrobial activity | researchgate.net |
| 6-chloro-8-nitroflavone | Pathogenic bacteria | Potent inhibitory activity | mdpi.com |
The evaluation of antimicrobial efficacy is predominantly conducted using standardized in vitro screening methodologies. The primary goal of these assays is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimal Inhibitory Concentration (MIC).
Commonly employed techniques include:
Broth Dilution Method: This is a standard method where a compound is serially diluted in a liquid growth medium in a multi-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is determined as the lowest concentration of the compound where no visible growth is observed. nih.gov For mycobacteria, colorimetric indicators like Alamar blue are often used to assess viability, where a color change from blue to pink indicates metabolic activity and growth. nih.gov
Agar (B569324) Dilution Method: In this technique, varying concentrations of the test compound are incorporated directly into molten agar, which is then poured into petri dishes and allowed to solidify. The surface is then inoculated with the test organisms. The MIC is the lowest concentration of the compound that prevents colony formation on the agar surface. researchgate.net
Disk Diffusion Assay: While more qualitative, this method provides a preliminary assessment of antimicrobial activity. A sterile paper disk saturated with the test compound is placed on an agar plate previously swabbed with the test microorganism. The compound diffuses into the agar, and if it is effective, it creates a zone of inhibition where microbial growth is prevented. nih.gov
These methodologies are crucial for the initial screening and subsequent structure-activity relationship (SAR) studies of new antimicrobial candidates. nih.gov
Anticancer Activity Research
The quinoline scaffold is recognized for its significant potential in the development of anticancer agents, with several derivatives showing promising antiproliferative effects. nih.govnih.gov Research has extended to various halogenated and amino-substituted quinolines and related heterocyclic systems. For instance, a series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents, demonstrating the therapeutic interest in bromo-substituted heterocyclic compounds. nih.govresearchgate.net Similarly, 4-aminoquinoline (B48711) derivatives have been synthesized and examined for their cytotoxic effects, positioning this scaffold as a prototype for developing new classes of anticancer drugs. nih.gov
The initial evaluation of potential anticancer compounds involves in vitro cytotoxicity assays to measure their ability to inhibit the growth of or kill cancer cells. These assays utilize a variety of human cancer cell lines to assess the potency and selectivity of the compound.
MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. This method was used to evaluate 6-bromo quinazoline (B50416) derivatives against breast cancer (MCF-7) and colon cancer (SW480) cell lines. nih.govresearchgate.net
SRB Assay: The sulforhodamine B (SRB) assay is another common method that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the cell number. This assay was used to screen 4-aminoquinoline derivatives against breast cancer cell lines MCF-7 and MDA-MB-468. nih.gov
WST-1 Assay: This assay is similar to the MTT assay but produces a water-soluble formazan, simplifying the procedure. It was employed to test the cytotoxicity of quinoline-8-sulfonamide (B86410) derivatives against a panel of cancer cell lines including melanoma (C32, COLO829), breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549). mdpi.com
The results of these assays are typically reported as the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of a specific parameter), which are key metrics for comparing the potency of different compounds.
| Compound/Derivative | Cancer Cell Line | Assay | Reported IC₅₀/GI₅₀ (µM) | Source |
|---|---|---|---|---|
| 6-Bromo quinazoline derivative (8a) | MCF-7 (Breast) | MTT | 15.85 | nih.govresearchgate.net |
| 6-Bromo quinazoline derivative (8a) | SW480 (Colon) | MTT | 17.85 | nih.govresearchgate.net |
| 4-Aminoquinoline derivative (butyl-(7-fluoro-quinolin-4-yl)-amine) | MCF-7 (Breast) | SRB | 11.52 | nih.gov |
| 4-Aminoquinoline derivative (N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine) | MDA-MB-468 (Breast) | SRB | 7.35 | nih.gov |
| Aminothiazole-benzazole derivative (6b) | MCF-7 (Breast) | Not Specified | 17.2 | researchgate.net |
| Aminothiazole-benzazole derivative (6b) | A549 (Lung) | Not Specified | 19.0 | researchgate.net |
| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung) | WST-1 | 496 (0.496 mM) | mdpi.com |
Understanding the mechanism by which a compound inhibits cell growth is crucial for its development as a therapeutic agent. For quinoline-based compounds, several mechanisms have been explored.
Induction of Apoptosis: A primary mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Studies on aminothiazole-benzazole-based amide derivatives, which are also heterocyclic structures, have shown that cytotoxic compounds can induce apoptosis in both MCF-7 and A549 cancer cell lines. researchgate.net Chloroquine (B1663885), a well-known aminoquinoline, has been shown to enhance the apoptotic effects of the chemotherapeutic agent 5-fluorouracil (B62378) on colorectal adenocarcinoma cells. nih.gov While DNA fragmentation is a hallmark of apoptosis, specific studies detailing this effect for 8-Bromo-6-chloroquinolin-3-amine are not available.
Enzyme Inhibition: A significant mode of action for many quinoline and quinazoline derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some 3-position substituted quinazoline derivatives exert their cytotoxic activities through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. nih.govresearchgate.net Other research has identified quinoline-8-sulfonamide derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that plays a crucial role in cancer cell metabolism. mdpi.com This overlap highlights that enzyme inhibition is a central mechanism of cell growth inhibition for this class of compounds.
Antiviral Efficacy Studies
Heterocyclic compounds, including quinolines, have been investigated for their potential antiviral activities. nih.gov The 8-hydroxyquinoline scaffold, for example, has been associated with anti-HIV activity. nih.gov
Recent research has highlighted the potential of quinoline derivatives against a range of viruses. One study identified a chloroquinoline derivative with an alkyl sulfonamide substituent, C-SD5, as having micromolar cell-based potency against the Zika virus (ZIKV-BR). nih.gov Quinoxaline derivatives, which are structurally analogous to quinolines, have been reported to possess potential antiviral properties, particularly against herpes simplex virus (HSV). More recently, newly synthesized hydroxyquinoline-pyrazole derivatives were evaluated for their activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, demonstrating that these scaffolds can serve as a basis for developing direct-acting antiviral agents. rsc.org These findings suggest that the broader class of halogenated aminoquinolines warrants investigation for antiviral efficacy.
Investigation of Enzyme Inhibition Profiles (e.g., Topoisomerase I, Phosphodiesterase 5)
The therapeutic effects of many drugs are achieved through the specific inhibition of enzymes. For quinoline-based compounds, a variety of enzyme targets have been identified, although specific data for this compound is limited.
Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govmdpi.com Topoisomerase I (Top1) inhibitors trap the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov While camptothecins are the only clinically approved Top1 inhibitors, research into non-camptothecin alternatives is active. nih.gov Indenoisoquinolines, which are structurally related to quinolines, have been identified as potent Top1 poisons that trap the enzyme on DNA, demonstrating cytotoxicity in human cancer cell lines. nih.gov This suggests that the isoquinoline (B145761) and quinoline scaffolds have the potential to interact with this important anticancer target.
Phosphodiesterase 5 (PDE5) Inhibition: Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways. While various heterocyclic compounds are known to inhibit PDEs, specific studies investigating the inhibition of Phosphodiesterase 5 (PDE5) by this compound or closely related halogenated aminoquinolines were not found in the reviewed literature. Research has identified imidazo[1,2-b]pyridazine (B131497) derivatives as inhibitors of PDE10a, but this represents a different enzyme class and chemical scaffold. pharmaffiliates.com
Other Enzyme Targets: As mentioned previously (Section 6.2.2), quinoline-type structures have been shown to inhibit other enzymes critical to disease pathology. These include the Epidermal Growth Factor Receptor (EGFR) by certain quinazoline derivatives nih.govresearchgate.net, the M2 isoform of Pyruvate Kinase (PKM2) by quinoline-8-sulfonamides mdpi.com, and M. tuberculosis alanine (B10760859) dehydrogenase by thieno[2,3-d]pyrimidin-4-amine analogues. nih.gov This indicates that the enzyme inhibition profile of a given quinoline derivative can be diverse and is highly dependent on its specific substitution pattern.
Receptor Ligand Binding Investigations (e.g., 5-HT3 receptor)
The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a significant target for therapeutic intervention, particularly in the management of nausea and vomiting associated with chemotherapy and radiotherapy, as well as in the treatment of irritable bowel syndrome (IBS). nih.govnih.gov The binding of ligands to this receptor is sensitive to the structural and electronic properties of the candidate molecule.
While direct experimental binding data for this compound at the 5-HT3 receptor is not available in the reviewed literature, structure-activity relationship (SAR) studies on related quinoline and quinazoline derivatives offer valuable insights. For instance, research on a series of (iso)quinoline and quinazoline compounds has demonstrated that halogen substitution on the quinoline ring can significantly modulate binding affinity. In one study, the replacement of a 6-chloro substituent with a hydrogen atom led to a roughly 5-fold decrease in affinity for the 5-HT3A receptor in certain contexts. nih.govacs.org Conversely, for other analogs, the removal of the 6-chloro group resulted in an increase in affinity. nih.govacs.org This highlights the complex interplay between different substituents on the quinoline scaffold.
The position of the amino group is also a critical determinant of 5-HT3 receptor affinity. Studies on aniline-substituted quinoline scaffolds have shown that moving the aniline (B41778) group from the 4-position to the 5- or 8-position can lead to a substantial drop in affinity, in some cases by as much as 1000-fold. nih.govacs.org Given that the subject compound is a 3-aminoquinoline, its binding profile would be distinct from the more extensively studied 4-aminoquinolines. The presence of two halogen atoms, a bromo group at position 8 and a chloro group at position 6, would further influence its electronic and steric properties, which are key for receptor interaction. Without direct experimental validation, the affinity of this compound for the 5-HT3 receptor remains speculative.
| Compound/Scaffold | Modification | Effect on 5-HT3 Receptor Affinity | Reference(s) |
| Quinazoline Derivative | Replacement of 6-chloro with hydrogen | ~5-fold reduction in affinity (when R² = NMe) | nih.govacs.org |
| Quinazoline Derivative | Replacement of 6-chloro with hydrogen | ~5 to 100-fold increase in affinity (when R² = H, OH, or NH₂) | nih.govacs.org |
| Quinoline Scaffold | Moving aniline from 4-position to 5- or 8-position | ~100 to 1000-fold drop in affinity | nih.govacs.org |
| Isoquinoline Scaffold | Addition of a 2-NH₂ group | ~140-fold decrease in affinity | nih.govacs.org |
Antimalarial and Antiparasitic Screening (given general quinoline relevance)
The quinoline ring is a cornerstone of antimalarial drug discovery, with 4-aminoquinolines like chloroquine and 8-aminoquinolines like primaquine (B1584692) having been mainstays in the treatment and prophylaxis of malaria for decades. youtube.comdoi.org The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic accumulation of free heme. youtube.com
The substitution pattern on the quinoline nucleus is critical for antimalarial activity. A vast body of research has established that an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is essential for the activity of 4-aminoquinoline antimalarials against both sensitive and resistant strains of Plasmodium falciparum. youtube.comdoi.orgpharmacy180.com
However, the compound of interest, this compound, possesses a different substitution pattern. It is a 3-aminoquinoline, a class of compounds that has been investigated for antimalarial properties with generally disappointing results. A study that synthesized and tested a series of 3-quinolinediamines, which are structurally related to the active 8-aminoquinoline, primaquine, found them to be inactive against Plasmodium berghei in mice. nih.gov This suggests that the 3-amino substitution may not be favorable for significant antimalarial efficacy.
Furthermore, while halogenation is important, the positions of the halogens in this compound (positions 6 and 8) differ from the well-established optimal 7-chloro substitution of the 4-aminoquinolines. youtube.compharmacy180.com Substitution at the 8-position of the quinoline ring has been shown to abolish the activity of some 4-aminoquinoline derivatives. pharmacy180.com
In the broader context of antiparasitic screening, various quinoline derivatives have shown activity against a range of protozoan parasites. nih.gov However, without specific screening data for this compound, its potential in this area is unknown. Given the observed lack of activity in the closely related 3-aminoquinolines against Plasmodium, it is plausible that this compound may also lack significant antimalarial and antiparasitic properties.
| Compound Class/Derivative | Key Structural Feature(s) | Antimalarial Activity Finding | Reference(s) |
| 4-Aminoquinolines | 7-Chloro substitution | Generally essential for high potency | youtube.comdoi.orgpharmacy180.com |
| 4-Aminoquinolines | Methyl group at C-3 | Reduces activity | pharmacy180.com |
| 4-Aminoquinolines | Methyl group at C-8 | Abolishes activity | pharmacy180.com |
| 3-Quinolinediamines | 3-Aminoquinoline core | Inactive against P. berghei in mice | nih.gov |
| 5-Quinolinediamines | 5-Aminoquinoline core | Inactive against Leishmania donovani; one curative against P. cynmolgi | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Status for 8-Bromo-6-chloroquinolin-3-amine and its Analogues
Direct and specific research on this compound is notably scarce in publicly available scientific literature. Its existence is primarily noted in chemical supplier catalogs, indicating its availability as a building block rather than as a well-characterized bioactive agent.
However, the broader classes of compounds to which it belongs are extensively studied:
Quinoline (B57606) Derivatives: The quinoline scaffold is a "privileged structure" in drug discovery, known for a wide spectrum of pharmacological activities. researchgate.netscispace.com This includes renowned antimalarial drugs like chloroquine (B1663885) and amodiaquine, which are 4-aminoquinoline (B48711) derivatives. nih.govwikipedia.org
3-Aminoquinolines: The parent compound, 3-aminoquinoline, is a well-known chemical entity. nih.govsigmaaldrich.com Its derivatives are utilized in various chemical applications, including as derivatizing reagents for mass spectrometry analysis. sigmaaldrich.com
Halogenated Quinolines: The presence of halogens on the quinoline ring is a common feature in many bioactive compounds. nih.gov Halogenation can influence the molecule's pharmacokinetic and pharmacodynamic properties. Research on related structures, such as 8-hydroxyquinolines and other bromo- or chloro-substituted quinolines, is widespread, with applications ranging from anticancer to antimicrobial agents. nih.govmdpi.com For instance, substituted quinolines have been investigated as noncovalent inhibitors of the human proteasome. nih.gov
While there is a deep well of research into the parent quinoline scaffold and its variously substituted analogues, the specific combination of 8-bromo, 6-chloro, and 3-amino substitution remains largely uninvestigated for its biological potential.
Identification of Gaps in Existing Literature and Unexplored Research Avenues
The primary gap in the literature is the near-complete absence of studies on this compound. This presents a clear opportunity for foundational research. Key unexplored avenues include:
Synthesis and Characterization: While its synthesis can be inferred from established quinoline synthetic methodologies, a detailed, optimized, and scalable synthetic route has not been published. researchgate.net Furthermore, comprehensive characterization of its physicochemical properties (e.g., solubility, pKa, logP) is lacking.
Biological Screening: The compound has not been systematically evaluated in broad biological screening campaigns. Its activity against a wide range of targets—such as kinases, proteases, G-protein coupled receptors, and microbial enzymes—is unknown.
Mechanism of Action Studies: Without initial biological activity data, no research into its potential mechanism of action has been conducted.
Structural Biology: There are no published crystal structures of this compound bound to any protein target, which would be invaluable for structure-based drug design.
Opportunities for Novel Synthetic Strategies and Derivatization
The structure of this compound is ripe for chemical modification, providing a robust platform for generating a library of novel derivatives.
Novel Synthetic Strategies: Established methods for quinoline synthesis, such as the Friedländer annulation or the Skraup synthesis, could be adapted for its production. researchgate.netnih.gov More modern approaches, like the electrophilic cyclization of N-(2-alkynyl)anilines, offer mild conditions for producing substituted quinolines and could be explored for this specific substitution pattern. nih.gov
Derivatization at the 3-Amino Group: The primary amine at the C3 position is a versatile chemical handle. It can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or undergo reductive amination to yield secondary and tertiary amines. Each modification would significantly alter the compound's steric and electronic properties.
Derivatization at the 8-Bromo Position: The bromine atom at the C8 position is an ideal site for modern cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions could be employed to introduce a vast array of aryl, heteroaryl, alkyl, or amino substituents, dramatically expanding the chemical space around the core scaffold.
A summary of potential derivatization strategies is presented below.
| Position for Derivatization | Reaction Type | Potential New Functional Groups |
| 3-Amino Group | Acylation | Amides, Carbamates |
| Sulfonylation | Sulfonamides | |
| Reductive Amination | Secondary and Tertiary Amines | |
| 8-Bromo Position | Suzuki Coupling | Aryl, Heteroaryl groups |
| Sonogashira Coupling | Alkynyl groups | |
| Buchwald-Hartwig Amination | Substituted Amino groups |
Potential for Developing this compound or its Derivatives as Lead Compounds
A lead compound is a chemical starting point for drug design and optimization. This compound possesses several structural features characteristic of successful lead compounds:
Structural Rigidity and Complexity: The fused bicyclic quinoline core provides a rigid scaffold that can fit into specific binding pockets of enzymes and receptors, often with high affinity.
Key Functional Groups: The 3-amino group can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with biological targets.
Modulating Halogen Atoms: The chlorine and bromine atoms can enhance binding affinity through halogen bonding and modulate metabolic stability and lipophilicity, key aspects of a drug's pharmacokinetic profile.
Vector for Optimization: As detailed in section 7.3, the molecule has clear, synthetically accessible vectors for chemical modification, which is essential for the iterative process of lead optimization, where structure-activity relationships (SAR) are established to improve potency and selectivity. acs.org
Given that structurally related quinolines have shown activity as proteasome inhibitors and antimalarials, it is plausible that derivatives of this compound could be developed as leads in oncology or infectious disease. nih.govwikipedia.org
Future Prospects in Combinatorial Chemistry and High-Throughput Screening of Quinoline Libraries
The true potential of this compound lies in its application within modern drug discovery paradigms like combinatorial chemistry and high-throughput screening (HTS). slideshare.netbenthamscience.com
Combinatorial Library Design: This compound is an ideal starting scaffold for building a focused combinatorial library. scispace.com Using the derivatization strategies outlined in section 7.3 in a parallel synthesis format, hundreds or thousands of unique analogues could be rapidly generated. researchgate.net For example, a matrix approach combining 50 different acyl chlorides at the 3-amino position with 50 different boronic acids at the 8-bromo position could theoretically generate a library of 2,500 distinct compounds.
High-Throughput Screening (HTS): Such a library of novel quinoline derivatives would be a valuable asset for HTS campaigns. slideshare.net By screening the library against a panel of disease-relevant targets (e.g., a kinase panel for cancer, various bacterial strains for infectious disease), new "hit" compounds could be identified efficiently. These hits, all sharing the same core structure, would provide immediate and valuable structure-activity relationship data, accelerating the progression from initial hit to optimized lead compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
